molecular formula C₃₅H₃₆ClNO₄S B1140407 21(R)-Hydroxy Montelukast CAS No. 184763-26-6

21(R)-Hydroxy Montelukast

Cat. No. B1140407
M. Wt: 602.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

21(R)-Hydroxy Montelukast is a chemical compound that belongs to the family of leukotriene receptor antagonists. It is a derivative of Montelukast, a drug that is commonly used to treat asthma and allergies. 21(R)-Hydroxy Montelukast has been studied extensively due to its potential therapeutic applications and its unique mechanism of action.

Scientific Research Applications

  • Metabolic Pathways and Enzymatic Activity : Montelukast, including its 21-hydroxylation, is metabolically processed in the liver primarily by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9. These enzymes are responsible for various oxidative reactions including sulfoxidation and hydroxylation of Montelukast (Chiba et al., 1997), (Filppula et al., 2011).

  • Pharmacological Properties : Montelukast has been identified as a potent and selective leukotriene D4 receptor antagonist, used in the treatment of asthma and related diseases. It shows high efficacy in vivo, which might be partly attributed to its action on airway inflammation (Jones et al., 1995).

  • Therapeutic Applications : Studies have explored the protective effects of Montelukast in various conditions, such as ischemia-reperfusion injury in rat ovaries (Oral et al., 2011) and potential benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease (Lai et al., 2014), (Mansour et al., 2018).

  • Mechanism of Action in Disease Management : Montelukast's efficacy in diseases like asthma and arthritis is linked to its anti-inflammatory properties, including inhibition of leukotriene activity and modulation of inflammatory mediators (Bisgaard et al., 2009), (Venugopal et al., 2019).

  • Clinical Safety and Drug Interactions : The safety profile and potential drug interactions of Montelukast have been evaluated, indicating its general tolerability and the lack of significant interactions with drugs like warfarin (Hecken et al., 1999).

Safety And Hazards

  • Adverse Events : A retrospective analysis based on the Food and Drug Administration Adverse Event Reporting System (FAERS) revealed a significant association between Montelukast and neuropsychiatric adverse events. Suicidal ideation and depression were reported .

properties

IUPAC Name

2-[1-[[(1R,3R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO4S/c1-34(2,41)29-9-4-3-8-28(29)31(38)20-32(42-22-35(16-17-35)21-33(39)40)25-7-5-6-23(18-25)10-14-27-15-12-24-11-13-26(36)19-30(24)37-27/h3-15,18-19,31-32,38,41H,16-17,20-22H2,1-2H3,(H,39,40)/b14-10+/t31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRNGXJVKOMERP-FPUIOERCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1C(CC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1[C@@H](C[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21(R)-Hydroxy Montelukast

CAS RN

184763-26-6
Record name 1-((((1R,3R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxy-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184763266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((((1R,3R)-1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)-3-HYDROXY-3-(2-(1-HYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D554UP7RBJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
J de Oliveira Cardoso, RV Oliveira, JBL Lu… - Drug Metabolism and …, 2015 - ASPET
Montelukast has been recommended as a selective in vitro and in vivo probe of cytochrome P450 (P450) CYP2C8 activity, but its selectivity toward this enzyme remains unclear. We …
Number of citations: 32 dmd.aspetjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.